Cas no 90564-19-5 (2-ethyl-5-nitrobenzoic acid)

2-エチル-5-ニトロ安息香酸は、有機合成において重要な中間体として利用される芳香族化合物です。分子式C9H9NO4、分子量195.17を有し、ベンゼン環にエチル基(-C2H5)とニトロ基(-NO2)が置換した構造が特徴です。本品の利点として、高い反応性を持つニトロ基を有するため、還元反応により対応するアミン誘導体へ効率的に変換可能です。また、カルボキシル基(-COOH)の存在により、エステル化やアミド結合形成など多様な誘導体合成に適しています。結晶性が良好で取扱いやすく、医薬品や農薬中間体としての応用研究に有用です。純度管理が容易なため、再現性の高い反応系構築が可能となります。

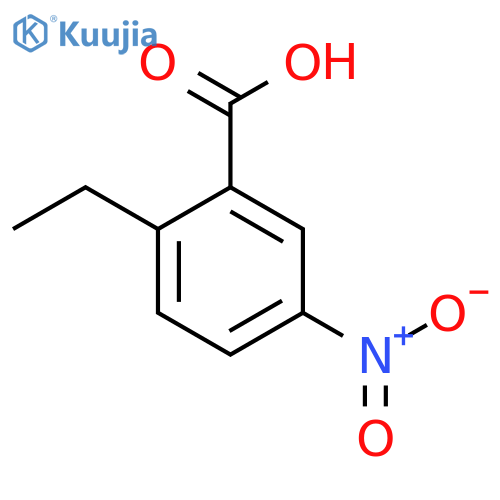

2-ethyl-5-nitrobenzoic acid structure

商品名:2-ethyl-5-nitrobenzoic acid

2-ethyl-5-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- benzoic acid, 2-ethyl-5-nitro-

- 2-ethyl-5-nitrobenzoic acid

- 90564-19-5

- INGAGVLEDDEDMY-UHFFFAOYSA-N

- EN300-112631

- 2-ethyl-5-nitrobenzoicacid

- SCHEMBL6589180

- FT-0727701

- AKOS017531769

-

- インチ: InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)

- InChIKey: INGAGVLEDDEDMY-UHFFFAOYSA-N

- ほほえんだ: CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

計算された属性

- せいみつぶんしりょう: 195.05315777g/mol

- どういたいしつりょう: 195.05315777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-ethyl-5-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112631-0.1g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 0.1g |

$301.0 | 2023-10-26 | |

| Enamine | EN300-112631-0.5g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 0.5g |

$679.0 | 2023-10-26 | |

| Enamine | EN300-112631-1.0g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 1g |

$871.0 | 2023-06-09 | |

| Aaron | AR00H59M-10g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 10g |

$5176.00 | 2024-07-18 | |

| A2B Chem LLC | AH98878-2.5g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 2.5g |

$1832.00 | 2024-05-20 | |

| 1PlusChem | 1P00H51A-2.5g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 2.5g |

$2172.00 | 2024-04-20 | |

| A2B Chem LLC | AH98878-100mg |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 100mg |

$352.00 | 2024-05-20 | |

| Aaron | AR00H59M-5g |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 5g |

$3497.00 | 2024-07-18 | |

| Aaron | AR00H59M-250mg |

2-ethyl-5-nitrobenzoic acid |

90564-19-5 | 95% | 250mg |

$618.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1853924-1g |

2-Ethyl-5-nitrobenzoic acid |

90564-19-5 | 98% | 1g |

¥4544.00 | 2024-04-26 |

2-ethyl-5-nitrobenzoic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

90564-19-5 (2-ethyl-5-nitrobenzoic acid) 関連製品

- 610-27-5(4-Nitrophthalic acid)

- 1975-51-5(2-Methyl-4-nitrobenzoic acid)

- 3807-81-6(5-Nitro-1,2,3-benzenetricarboxylic acid)

- 3898-66-6(2-(carboxymethyl)-5-nitrobenzoic acid)

- 1975-52-6(2-methyl-5-nitro-benzoic acid)

- 39585-32-5(2-(Carboxymethyl)-4-nitrobenzoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量